molecular formula C12H12N2O2 B571382 1,2-Benzenedicarbonitrile,4,5-diethoxy-(9CI) CAS No. 118132-09-5

1,2-Benzenedicarbonitrile,4,5-diethoxy-(9CI)

Cat. No.: B571382
CAS No.: 118132-09-5
M. Wt: 216.24
InChI Key: CEPXGDYQQGQBRU-UHFFFAOYSA-N
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Description

1,2-Benzenedicarbonitrile,4,5-diethoxy-(9CI) is a heterocyclic organic compound with the molecular formula C12H12N2O2. It is known for its unique structure, which includes two ethoxy groups attached to a benzenedicarbonitrile core. This compound is used primarily in research and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarbonitrile,4,5-diethoxy-(9CI) typically involves the reaction of 1,2-dicyanobenzene with ethyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 1,2-Benzenedicarbonitrile,4,5-diethoxy-(9CI) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonitrile,4,5-diethoxy-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Benzenedicarbonitrile,4,5-diethoxy-(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarbonitrile,4,5-diethoxy-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dioctyloxy-1,2-benzenedicarbonitrile: Similar structure with octyloxy groups instead of ethoxy groups.

    4,5-Dichlorophthalonitrile: Contains chlorine atoms instead of ethoxy groups.

    1,2-Dicyanobenzene: Lacks the ethoxy groups, serving as a simpler analog.

Uniqueness

1,2-Benzenedicarbonitrile,4,5-diethoxy-(9CI) is unique due to its specific substitution pattern with ethoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

118132-09-5

Molecular Formula

C12H12N2O2

Molecular Weight

216.24

IUPAC Name

4,5-diethoxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C12H12N2O2/c1-3-15-11-5-9(7-13)10(8-14)6-12(11)16-4-2/h5-6H,3-4H2,1-2H3

InChI Key

CEPXGDYQQGQBRU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C#N)C#N)OCC

Synonyms

1,2-Benzenedicarbonitrile,4,5-diethoxy-(9CI)

Origin of Product

United States

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